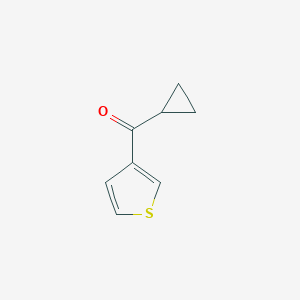

CYCLOPROPYL 3-THIENYL KETONE

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8(6-1-2-6)7-3-4-10-5-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQWHANRORWWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341539 | |

| Record name | Cyclopropyl(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113348-25-7 | |

| Record name | Cyclopropyl(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropyl 3-Thienyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to cyclopropyl 3-thienyl ketone, a valuable building block in medicinal chemistry and materials science. The unique combination of the strained cyclopropyl ring and the electron-rich thiophene moiety imparts desirable physicochemical properties to molecules, making this ketone a sought-after intermediate.[1] This document delves into the primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the most suitable method for their specific needs. Emphasis is placed on scientific integrity, providing a self-validating framework for the described protocols, grounded in authoritative references.

Introduction: The Significance of the Cyclopropyl Thienyl Ketone Scaffold

The incorporation of a cyclopropyl group into drug candidates has become an increasingly prevalent strategy in pharmaceutical development. This small, rigid carbocycle can significantly enhance a molecule's potency, metabolic stability, and pharmacokinetic profile. The strained nature of the cyclopropane ring introduces unique conformational constraints and electronic properties that can lead to improved binding affinity and selectivity for biological targets.

When coupled with a thiophene ring, a versatile heteroaromatic system, the resulting cyclopropyl thienyl ketone scaffold offers a rich platform for the synthesis of diverse and complex molecules. The 3-substituted thiophene core, in particular, is a key component in a range of biologically active compounds. This guide focuses on the synthesis of cyclopropyl 3-thienyl ketone, a crucial precursor for the development of novel therapeutics and advanced materials.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes to cyclopropyl 3-thienyl ketone have been established: Palladium-Catalyzed Cross-Coupling reactions and classical Friedel-Crafts Acylation. A third, related approach involves the use of pre-formed 3-thienyl organometallic reagents. Each methodology presents distinct advantages and challenges, which are discussed in detail below.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Modern and Efficient Approach

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds. This method offers a highly efficient route to cyclopropyl 3-thienyl ketone, starting from readily available 3-bromothiophene and cyclopropylboronic acid.

Causality of Experimental Choices: The choice of a palladium catalyst, specifically a system comprising palladium(II) acetate and a bulky, electron-rich phosphine ligand such as SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane), is critical for achieving high yields and conversions.[2][3] The SPhos ligand facilitates the oxidative addition of the palladium to the 3-bromothiophene and subsequent transmetalation with the cyclopropylboronic acid, which are key steps in the catalytic cycle. The use of a base, such as potassium phosphate (K₃PO₄), is essential to activate the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the synthesis of cyclopropylthiophenes.[2][3]

Materials:

-

3-Bromothiophene

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Potassium phosphate (K₃PO₄)

-

Toluene, anhydrous

-

Water, deionized

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromothiophene (1.0 eq.), cyclopropylboronic acid (1.3 eq.), and potassium phosphate (2.0 eq.).

-

In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (1 mol%) and SPhos (2 mol%) in anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield cyclopropyl 3-thienyl ketone.

Data Summary: Suzuki-Miyaura Cross-Coupling

| Parameter | Value | Reference |

| Starting Material | 3-Bromothiophene | [2][3] |

| Reagent | Cyclopropylboronic acid | [2][3] |

| Catalyst | Pd(OAc)₂ / SPhos | [2][3] |

| Yield | Good to Excellent | [2][3] |

Organometallic Routes: A Versatile Alternative

The use of pre-formed 3-thienyl organometallic reagents, such as Grignard or organozinc reagents, provides a robust alternative for the synthesis of cyclopropyl 3-thienyl ketone. These highly reactive intermediates can be readily coupled with cyclopropanecarbonyl chloride.

Causality of Experimental Choices: The formation of a 3-thienyl Grignard reagent (3-thienylmagnesium bromide) from 3-bromothiophene and magnesium metal is a well-established procedure.[4] The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial for stabilizing the Grignard reagent. The subsequent reaction with cyclopropanecarbonyl chloride proceeds via nucleophilic acyl substitution to afford the desired ketone. Organozinc reagents, which can be prepared from 3-iodothiophene and activated zinc, offer a milder alternative with potentially higher functional group tolerance.

Experimental Protocol: Organometallic Route (Grignard Reaction)

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

Cyclopropanecarbonyl chloride

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq.).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of 3-bromothiophene (1.0 eq.) in anhydrous diethyl ether to the flask to initiate the reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Acylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of cyclopropanecarbonyl chloride (0.9 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Friedel-Crafts Acylation: The Classical Approach

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aryl ketones.[5][6] While it offers a direct route, its application to the synthesis of cyclopropyl 3-thienyl ketone is complicated by the regioselectivity of electrophilic substitution on the thiophene ring.

Mechanistic Considerations and Causality: The acylation of unsubstituted thiophene with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) predominantly yields the 2-acylthiophene. This is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at the C2 position compared to the C3 position. Therefore, to achieve 3-acylation, a directing group at the 2- or 5-position of the thiophene ring is typically required to sterically or electronically favor substitution at the 3-position. An alternative is to start with a 3-substituted thiophene that directs acylation to an adjacent position, though this adds steps to the overall synthesis. Due to these complexities, a direct, high-yielding Friedel-Crafts acylation of unsubstituted thiophene to cyclopropyl 3-thienyl ketone is not the preferred method. For this reason, a detailed protocol for this specific transformation is not provided, as the organometallic and palladium-catalyzed routes offer superior selectivity and efficiency.

Visualization of Synthetic Pathways

To provide a clear visual representation of the discussed synthetic strategies, the following diagrams have been generated using Graphviz.

Figure 1: Comparative overview of the primary synthetic routes to cyclopropyl 3-thienyl ketone.

Spectroscopic Characterization

Accurate characterization of the final product is paramount. While a publicly available, peer-reviewed spectrum for cyclopropyl 3-thienyl ketone was not found during the literature search, the expected spectral data can be predicted based on the known spectra of similar compounds, such as cyclopropyl 2-thienyl ketone and other aryl cyclopropyl ketones.

Expected Spectroscopic Data for Cyclopropyl 3-Thienyl Ketone:

-

¹H NMR:

-

Thiophene protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns characteristic of a 3-substituted thiophene.

-

Cyclopropyl protons: Multiplets in the upfield region (δ 0.8-1.5 ppm) for the CH₂ groups and a downfield multiplet (δ 2.0-3.0 ppm) for the CH proton adjacent to the carbonyl group.

-

-

¹³C NMR:

-

Carbonyl carbon: A signal in the downfield region (δ > 190 ppm).

-

Thiophene carbons: Four signals in the aromatic region (δ 120-150 ppm).

-

Cyclopropyl carbons: Signals in the upfield region (δ 10-25 ppm).

-

-

IR Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1660-1680 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak corresponding to the molecular weight of cyclopropyl 3-thienyl ketone (C₈H₈OS, MW: 152.21 g/mol ).

-

Conclusion and Future Outlook

The synthesis of cyclopropyl 3-thienyl ketone is most effectively achieved through modern palladium-catalyzed cross-coupling reactions or traditional organometallic routes. The Suzuki-Miyaura coupling offers high yields and functional group tolerance, making it an attractive choice for many applications. The Grignard-based organometallic approach provides a reliable and cost-effective alternative. While Friedel-Crafts acylation is a classical method, its utility for the direct synthesis of the 3-substituted isomer is limited by poor regioselectivity.

The continued interest in cyclopropyl-containing motifs in drug discovery and materials science will undoubtedly drive further innovation in the synthesis of key building blocks like cyclopropyl 3-thienyl ketone. Future research may focus on developing even more efficient and sustainable catalytic systems, as well as exploring novel synthetic pathways to access this and related structures.

References

-

PubChem. (n.d.). Cyclopropyl(3-thienyl)methanone. National Center for Biotechnology Information. Retrieved from: [Link]

-

Zhuravlev, F. A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3793. Available at: [Link]

-

Zhuravlev, F. A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central. Available at: [Link]

-

Gronowitz, S., & Raznikiewicz, T. (1962). 3-Bromothiophene. Organic Syntheses, 42, 30. Available at: [Link]

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from: [Link]

-

Cannon, G. W., Ellis, R. C., & Leal, J. R. (1951). Methyl cyclopropyl ketone. Organic Syntheses, 31, 74. Available at: [Link]

-

Chen, Y.-Z., et al. (n.d.). Supporting Information for Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. The Royal Society of Chemistry. Available at: [Link]

-

General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium chloroform. (n.d.). AWS. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). CYCLOPROPYL(THIOPHEN-2-YL)METHANONE. Retrieved from: [Link]

-

SIELC Technologies. (2018). Cyclopropyl 2-thienyl ketone. Retrieved from: [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from: [Link]

-

European Patent Office. (n.d.). Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. Retrieved from: [Link]

- Google Patents. (n.d.). Acylation of thiophene.

-

RSC Publishing. (n.d.). Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation. Retrieved from: [Link]

-

ResearchGate. (n.d.). First‐generation route to cyclopropyl ketone 13. Reagents and conditions. Retrieved from: [Link]

-

MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from: [Link]

- Google Patents. (n.d.). Synthesis method of cyclopropyl methyl ketone.

-

MDPI. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from: [Link]

-

PMC - PubMed Central. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from: [Link]

-

Sci-Hub. (n.d.). Synthesis of allenyl ketones and their palladium-catalyzed cycloisomerization/dimerization: approaching the limits. Retrieved from: [Link]<342::aid-prac342>3.0.co;2-p

-

Sci-Hub. (n.d.). C−C-Bond Formation by the Palladium-Catalyzed Cycloisomerization/Dimerization of Terminal Allenyl Ketones: Selectivity and Mechanistic Aspects. Retrieved from: [Link]

-

RSC Publishing. (n.d.). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Retrieved from: [Link]

-

PMC - NIH. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from: [Link]

Sources

- 1. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. mdpi.com [mdpi.com]

- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. synarchive.com [synarchive.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

Introduction: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Cyclopropyl 3-Thienyl Ketone

Cyclopropyl 3-thienyl ketone, identified by its CAS Number 113348-25-7, is a heterocyclic ketone that merges three structurally significant motifs: a reactive carbonyl group, a strained cyclopropane ring, and an aromatic thiophene heterocycle.[1][2] This unique combination of functional groups imbues the molecule with a rich and versatile chemical profile, positioning it as a valuable building block for researchers in medicinal chemistry and advanced organic synthesis. The cyclopropyl fragment is increasingly recognized for its ability to enhance pharmacological properties in drug candidates, including metabolic stability and binding potency, by introducing conformational rigidity and unique electronic characteristics.[3][4] Simultaneously, the thiophene ring serves as a bioisostere for phenyl groups and is a cornerstone in a multitude of approved therapeutics. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of cyclopropyl 3-thienyl ketone, offering field-proven insights for its application in complex molecular design.

Part 1: Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is foundational to its effective use in synthesis and research.

Physicochemical Data

The macroscopic properties of cyclopropyl 3-thienyl ketone are summarized below. These values are critical for reaction setup, purification, and handling.

| Property | Value | Source |

| CAS Number | 113348-25-7 | [1][2] |

| Molecular Formula | C₈H₈OS | [1][2] |

| Molecular Weight | 152.21 g/mol | [1][2] |

| Boiling Point | 244.5°C at 760 mmHg | [] |

| Density | 1.271 g/cm³ | [] |

| IUPAC Name | cyclopropyl(thiophen-3-yl)methanone | [2] |

| SMILES | C1CC1C(=O)C2=CSC=C2 | [1] |

| InChI Key | RTQWHANRORWWLD-UHFFFAOYSA-N | [2] |

Spectroscopic Signature

The spectral signature of cyclopropyl 3-thienyl ketone provides definitive structural confirmation and is indispensable for monitoring reaction progress.

-

Infrared (IR) Spectroscopy : The most prominent feature is a strong, sharp absorption band for the carbonyl (C=O) stretching vibration. For aromatic ketones, this peak typically appears in the range of 1685-1705 cm⁻¹.[6][7] Conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic ketone.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. The protons on the cyclopropyl ring will appear as complex multiplets in the upfield region (typically 0.8-1.5 ppm). The protons on the thiophene ring will be observed in the aromatic region (7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the 3-substitution pattern. Protons alpha to the carbonyl are deshielded.[6][8]

-

¹³C NMR Spectroscopy : The carbonyl carbon produces a distinctive, low-intensity signal in the far downfield region of the spectrum, typically between 190-200 ppm for an aryl ketone.[6][7] The carbons of the thiophene ring will resonate in the aromatic region (~125-145 ppm), while the cyclopropyl carbons will appear at higher field.

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) is expected at m/z = 152.[2] Key fragmentation patterns include α-cleavage on either side of the carbonyl group, leading to the loss of the cyclopropyl radical (C₃H₅•) or the thienyl radical (C₄H₃S•), resulting in characteristic fragment ions.[6][9]

Part 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of cyclopropyl 3-thienyl ketone are central to its utility.

Synthesis: A Note on Regioselectivity

Standard Friedel-Crafts acylation of unsubstituted thiophene with cyclopropanecarbonyl chloride, using a Lewis acid like AlCl₃, overwhelmingly favors substitution at the 2-position.[10] This is due to the superior resonance stabilization of the cationic intermediate formed during attack at C2 versus C3.[10]

Therefore, to achieve the target 3-thienyl isomer, a regiocontrolled strategy is required. A common and effective approach involves the use of organometallic reagents starting from a pre-functionalized thiophene.

This protocol describes a reliable method for synthesizing cyclopropyl 3-thienyl ketone from 3-bromothiophene.

Step 1: Formation of the Thienyl Grignard Reagent

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) and an iodine crystal to initiate the reaction.

-

Slowly add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF to the activated magnesium at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of 3-thienylmagnesium bromide.

Step 2: Acylation with Cyclopropanecarbonyl Chloride

-

Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

Step 3: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure cyclopropyl 3-thienyl ketone.

Caption: Regioselective synthesis of cyclopropyl 3-thienyl ketone.

Chemical Reactivity: A Triad of Functionality

The reactivity of cyclopropyl 3-thienyl ketone is a composite of its constituent parts, offering multiple avenues for synthetic elaboration.

-

Reactions at the Carbonyl Group : The ketone functionality undergoes all canonical carbonyl reactions, including reduction to the corresponding alcohol, Wittig olefination to form alkenes, and nucleophilic additions.

-

Reactivity of the Cyclopropyl Ring : The cyclopropyl group, being adjacent to an electron-withdrawing ketone, is "activated".[11][12] This strain and activation make it susceptible to ring-opening reactions under various conditions.

-

Acid-Catalyzed Rearrangements : In the presence of strong acids, aryl cyclopropyl ketones can undergo cyclization to form tetralones.[13] This transformation proceeds through a cationic intermediate, demonstrating the cyclopropane's ability to act as a latent carbo-cation equivalent.

-

Photocatalytic Cycloadditions : Visible light photocatalysis can induce a one-electron reduction of the aryl cyclopropyl ketone, leading to a ring-opened radical anion.[14] This intermediate can then participate in formal [3+2] cycloaddition reactions with olefins to construct highly substituted cyclopentane rings, a valuable transformation for building molecular complexity.[14][15]

-

Caption: Key reactive pathways of cyclopropyl 3-thienyl ketone.

Part 3: Applications in Drug Discovery and Materials Science

The structural attributes of cyclopropyl 3-thienyl ketone make it a compelling scaffold for the development of novel bioactive compounds and functional materials.

Role in Medicinal Chemistry

The incorporation of a cyclopropyl ring is a validated strategy in drug design to overcome common developmental hurdles.[3] It can act as a metabolically robust bioisostere for a gem-dimethyl group or a double bond, often leading to improved pharmacokinetic profiles.[4]

-

Enhanced Potency & Selectivity : The rigid, three-dimensional nature of the cyclopropyl group restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution upon binding to a biological target and thus enhance potency.[3][4]

-

Metabolic Stability : The C-H bonds on a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3] Replacing a metabolically labile group with a cyclopropyl moiety is a common tactic to increase a drug's half-life.

-

Vectorial Exit : The unique electronic properties and lipophilicity of the cyclopropyl group can influence a molecule's interaction with efflux transporters like P-glycoprotein, potentially improving cell permeability and brain penetration.[3]

Cyclopropyl ketones serve as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents and agrochemicals.[16] The combination with the thiophene ring, a known pharmacophore, makes cyclopropyl 3-thienyl ketone a starting point for developing inhibitors of kinases like VEGFR-2 and EGFR, as well as compounds with anticoagulant or antimicrobial activities.[17]

Caption: Logic flow from molecular features to applications.

Utility in Materials Science

Beyond pharmaceuticals, the reactivity of the cyclopropyl thienyl ketone scaffold can be harnessed in materials science. The ability to participate in ring-opening polymerizations or to be incorporated as a pendant group allows for the creation of novel polymers with tailored thermal and mechanical properties.[16]

Conclusion

Cyclopropyl 3-thienyl ketone is more than a simple combination of its parts; it is a synthetically versatile platform whose distinct electronic and steric properties offer solutions to contemporary challenges in chemical synthesis. Its regiocontrolled synthesis opens the door to a wide array of derivatives. The activated cyclopropane ring provides access to unique ring-opening and cycloaddition pathways for rapid molecular complexity generation. For researchers and professionals in drug development and materials science, a thorough understanding of this ketone's chemical properties is crucial for leveraging its full potential in the design and creation of next-generation molecules.

References

- ChemScene. 113348-25-7 | Cyclopropyl(thiophen-3-yl)methanone.

- PubChem. Cyclopropyl(3-thienyl)methanone | C8H8OS | CID 573770.

- Chem-Impex. Cyclopropyl 2-thienyl ketone.

- Chemistry Stack Exchange.

- Benchchem. A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry.

- Douglas, A. W., et al. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones.

- De Simone, F., & Waser, J. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. (2009).

- Nemr, M. T. M., et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (2025).

- Ischay, M. A., et al. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis.

- Murphy, J. A., et al. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1.

- BOC Sciences. CAS 113348-25-7 CYCLOPROPYL 3-THIENYL KETONE.

- Oregon State University. CH 336: Ketone Spectroscopy. (2020).

- Fiveable. Spectroscopy of Aldehydes and Ketones.

- Hulet, R. Spectroscopy of Ketones and Aldehydes. YouTube. (2011).

- Chemistry LibreTexts. 19.15: Spectroscopy of Aldehydes and Ketones. (2024).

- Peterson, M. L. The “Cyclopropyl Fragment” Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.

- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Cyclopropyl(3-thienyl)methanone | C8H8OS | CID 573770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. fiveable.me [fiveable.me]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chimia.ch [chimia.ch]

- 13. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopropyl 3-Thienyl Ketone: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 113348-25-7

Abstract

Cyclopropyl 3-thienyl ketone is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of the cyclopropyl group, a motif increasingly recognized for its favorable impact on metabolic stability and target binding affinity, makes this ketone a valuable synthon for creating novel chemical entities.[1][2] The strained three-membered ring offers unique conformational rigidity and electronic properties that can enhance potency, reduce off-target effects, and improve overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of drug candidates.[2][3] This guide provides a comprehensive overview of cyclopropyl 3-thienyl ketone, detailing its physicochemical properties, robust synthetic methodologies, characteristic reactivity, and its strategic role in the landscape of modern medicinal chemistry.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, once considered a mere chemical curiosity, is now an established and valuable component in the medicinal chemist's toolkit.[3] Its utility stems from a unique combination of steric and electronic properties conferred by its significant ring strain (approximately 27.5 kcal/mol).[3]

Key advantages of incorporating a cyclopropyl group include:

-

Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkanes. This increased bond dissociation energy renders the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[3]

-

Conformational Rigidity and Potency: The rigid, planar nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation. This reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.[2][3]

-

Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for common functional groups like vinyl, gem-dimethyl, or even phenyl rings. This allows for the fine-tuning of critical properties such as lipophilicity (LogP) and aqueous solubility, which are essential for optimizing a drug's pharmacokinetic profile.[3]

When coupled with a heteroaromatic system like thiophene, the resulting ketone becomes a powerful intermediate, combining the benefits of the cyclopropyl group with the diverse interaction potential of the thienyl ring. The sulfur atom in the thiophene can participate in hydrogen bonding and other polar interactions, while the aromatic system can engage in π-stacking with biological targets.[4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of cyclopropyl 3-thienyl ketone is fundamental for its effective use in synthesis and analysis.

Core Properties

The key physicochemical data for cyclopropyl(thiophen-3-yl)methanone are summarized below.[5][6]

| Property | Value | Source |

| CAS Number | 113348-25-7 | [5][6] |

| Molecular Formula | C₈H₈OS | [5][6] |

| Molecular Weight | 152.21 g/mol | [6] |

| IUPAC Name | cyclopropyl(thiophen-3-yl)methanone | [5] |

| Topological Polar Surface Area | 17.07 Ų | [6] |

| Calculated LogP | 2.34 | [6] |

Spectroscopic Profile (Predicted)

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.10-8.20 (m, 1H, Thienyl H2)

-

δ 7.50-7.60 (m, 1H, Thienyl H5)

-

δ 7.30-7.40 (m, 1H, Thienyl H4)

-

δ 2.60-2.70 (m, 1H, Cyclopropyl CH)

-

δ 1.20-1.30 (m, 2H, Cyclopropyl CH₂)

-

δ 1.00-1.10 (m, 2H, Cyclopropyl CH₂)

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 198.0 (C=O)

-

δ 138.0 (Thienyl C3)

-

δ 133.0 (Thienyl C2)

-

δ 127.0 (Thienyl C5)

-

δ 126.0 (Thienyl C4)

-

δ 18.0 (Cyclopropyl CH)

-

δ 12.0 (Cyclopropyl CH₂)

-

Synthesis of Cyclopropyl 3-Thienyl Ketone: A Validated Protocol

While multiple strategies exist for the synthesis of cyclopropyl ketones, a reliable and scalable approach involves the acylation of a suitable organometallic thienyl species with cyclopropanecarbonyl chloride. The following protocol is a robust, generalized procedure adapted from established methods for the synthesis of aryl ketones.

Reaction Scheme

Caption: Grignard-based synthesis of cyclopropyl 3-thienyl ketone.

Step-by-Step Experimental Protocol

Materials:

-

3-Bromothiophene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Iodine (1 crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopropanecarbonyl chloride (0.95 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Preparation: a. Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet. b. Add magnesium turnings (1.1 eq) and a single crystal of iodine to the flask. c. Gently heat the flask under a flow of argon until violet iodine vapors are observed, then allow it to cool to room temperature. This step activates the magnesium surface. d. Add anhydrous THF to cover the magnesium. e. Dissolve 3-bromothiophene (1.0 eq) in anhydrous THF and add it dropwise to the magnesium suspension via an addition funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required. f. Once the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed, resulting in a dark solution of 3-thienylmagnesium bromide.

-

Acylation: a. Cool the freshly prepared Grignard reagent to -20 °C using a dry ice/acetone bath. b. Dissolve cyclopropanecarbonyl chloride (0.95 eq) in anhydrous THF. c. Add the cyclopropanecarbonyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below -10 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure cyclopropyl 3-thienyl ketone.

Chemical Reactivity and Synthetic Utility

The cyclopropyl ketone moiety is a versatile functional group that can participate in a range of chemical transformations, making it a valuable intermediate for building molecular complexity.

Ring-Opening Reactions

Under Lewis acid or Brønsted acid catalysis, the strained cyclopropane ring can undergo ring-opening. This reactivity is particularly useful in reactions like the formal homo-Nazarov cyclization, where vinyl- or aryl-cyclopropyl ketones cyclize to form six-membered rings, a transformation that provides access to complex carbocyclic frameworks.

Cycloadditions

The ketone can be converted into an enol or enolate, which can then participate in various cycloaddition reactions. Furthermore, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes have been developed, providing a powerful method for constructing five-membered carbocyclic rings with high stereocontrol.

Applications in Medicinal Chemistry and Drug Development

While specific, publicly documented applications of cyclopropyl 3-thienyl ketone as a direct precursor to a clinical candidate are limited, its structural motifs are prevalent in numerous bioactive molecules. The combination of the metabolically robust cyclopropyl group and the thiophene ring makes it an ideal scaffold for targeting a range of biological systems.

Role as a Bioisostere and Pharmacophore

The cyclopropyl thienyl ketone scaffold can be considered a bioisosteric replacement for other aryl groups, offering a different vector for substitution and a unique electronic profile. Its utility is particularly pronounced in the development of kinase inhibitors.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many FDA-approved drugs containing cyclopropyl groups function as inhibitors of critical signaling proteins, such as receptor tyrosine kinases (RTKs).[1] These enzymes, including MET, VEGFR-2, and EGFR, are often dysregulated in cancer and other diseases. The cyclopropyl moiety can fit into hydrophobic pockets within the ATP-binding site of these kinases, contributing to high binding affinity and selectivity. The general mechanism involves blocking the phosphorylation cascade that leads to cell proliferation and survival.

Caption: General signaling pathway of Receptor Tyrosine Kinase (RTK) inhibition.

Conclusion

Cyclopropyl 3-thienyl ketone (CAS 113348-25-7) represents a strategically important building block for researchers in drug discovery and development. Its synthesis is achievable through robust and scalable chemical methods. The unique combination of a metabolically stable cyclopropyl ring and a versatile thienyl moiety provides a powerful platform for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. As the demand for novel chemical matter continues to grow, the utility of well-designed synthons like cyclopropyl 3-thienyl ketone will undoubtedly expand, paving the way for new and effective treatments for a wide range of diseases.

References

- Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56.

- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- Patil, S. A., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9723-9758.

-

PubChem. (n.d.). Cyclopropyl(3-thienyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- El-Damasy, D. A., et al. (2025).

- ResearchGate. (n.d.). First-generation route to cyclopropyl ketone 13.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

- MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Retrieved from [Link]

Sources

A Technical Guide to the Mechanistic Role and Synthetic Utility of Cyclopropyl 3-Thienyl Ketone in Modern Drug Discovery

This guide provides an in-depth analysis of cyclopropyl 3-thienyl ketone, moving beyond a traditional "mechanism of action" to explore its primary role as a high-value synthetic intermediate and a critical structural motif in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the utility of this scaffold is paramount for designing next-generation therapeutics. We will dissect the causality behind its use, from its unique physicochemical properties to its influence on the pharmacological profiles of derivative compounds.

Part 1: The Foundational Role of the Cyclopropyl Ketone Moiety

The direct biological activity of cyclopropyl 3-thienyl ketone is not extensively documented; its significance lies in its function as a versatile chemical building block.[1][2] The inclusion of the cyclopropyl group in drug candidates is a strategic decision made to address common challenges in drug discovery.[3][4][5]

The unique properties of the cyclopropyl ring—such as the coplanarity of its three carbon atoms, shorter and stronger C-H bonds, and enhanced π-character of its C-C bonds—confer several advantages to molecules that contain it.[3][4][5] These advantages often translate into improved pharmacological characteristics:

-

Enhanced Potency and Binding: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is entropically more favorable for binding to a biological target.[3][4]

-

Increased Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in alkanes, making them less susceptible to metabolic breakdown by cytochrome P450 enzymes.[3][4] This can increase the half-life and bioavailability of a drug.

-

Modulation of Physicochemical Properties: The cyclopropyl fragment can influence a drug's lipophilicity, permeability, and plasma clearance, helping to fine-tune its pharmacokinetic profile.[3][4] It can also alter the pKa of nearby functional groups, which can be crucial for optimizing cell membrane permeability and reducing efflux by transporters like P-glycoprotein.[3][5]

-

Reduced Off-Target Effects: By providing conformational constraint, the cyclopropyl ring can improve a molecule's selectivity for its intended target, thereby reducing the risk of off-target interactions and associated side effects.[3][4]

The ketone group attached to the cyclopropyl and thienyl rings provides a reactive handle for a variety of chemical transformations, making it a valuable intermediate for building more complex molecular architectures.[1]

Part 2: Synthetic Utility and Strategic Application

Cyclopropyl 3-thienyl ketone serves as a quintessential example of a Donor-Acceptor (D-A) cyclopropane. The electron-withdrawing ketone group (acceptor) and the electron-rich thienyl and cyclopropyl groups (donors) create a reactive system that can be exploited in various synthetic strategies.[6] This reactivity is central to its "mechanism of action" in a synthetic context.

Key Synthetic Transformations

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be catalyzed by acids or transition metals.[7][8] This reactivity allows chemists to access linear structures that would be difficult to synthesize otherwise. For instance, aryl cyclopropyl ketones can be cyclized under acidic conditions to form 1-tetralones, a common scaffold in bioactive molecules.[9]

The diagram below illustrates a generalized synthetic workflow, showcasing how cyclopropyl 3-thienyl ketone can be used as a starting material to generate a library of diverse chemical entities for biological screening.

Caption: Synthetic pathways from cyclopropyl 3-thienyl ketone.

This strategic diversification is a cornerstone of modern drug discovery, allowing for the exploration of vast chemical space from a single, versatile starting material. For example, 2-aminoaryl cyclopropyl ketones can undergo condensation reactions with aldehydes to form complex heterocyclic structures like 2,3-dihydrofuro[3,2-c]quinolines.[10][11]

Part 3: Proposed Experimental Workflows for Target Identification

Given that cyclopropyl 3-thienyl ketone is a scaffold used to create novel compounds, a primary task for a research team is to determine the biological activity of its derivatives. Below are detailed protocols for initial screening campaigns.

Protocol 1: General Kinase Inhibition Screening

Rationale: Many kinase inhibitors incorporate rigid, heterocyclic structures. Derivatives of cyclopropyl 3-thienyl ketone could potentially fit into the ATP-binding pocket of various kinases. This protocol provides a framework for a primary screen.

Methodology:

-

Compound Preparation: Synthesize a library of derivatives from cyclopropyl 3-thienyl ketone. Dissolve each compound in 100% DMSO to create 10 mM stock solutions.

-

Assay Plate Preparation:

-

Use a 384-well, low-volume, white, round-bottom plate.

-

Dispense 50 nL of each test compound from the stock solution into the assay plate using an acoustic liquid handler. This will result in a final assay concentration of 10 µM in a 5 µL reaction volume.

-

Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

-

-

Kinase Reaction:

-

Prepare a kinase/substrate solution containing the target kinase (e.g., EGFR, VEGFR2) and its corresponding peptide substrate in kinase buffer.

-

Prepare an ATP solution. The concentration should be equal to the Km for the specific kinase being tested.

-

Dispense 2.5 µL of the kinase/substrate solution into each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by dispensing 2.5 µL of the ATP solution into each well.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP.

-

Incubate for 10 minutes at room temperature to allow the signal to stabilize.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Compounds showing >50% inhibition in the primary screen are selected for dose-response curve generation to determine their IC50 values.

-

The workflow for this screening process is visualized below.

Caption: High-throughput kinase inhibition screening workflow.

Protocol 2: GPCR Antagonist Screening (Calcium Flux Assay)

Rationale: The thienyl group is a common feature in ligands for G-protein coupled receptors (GPCRs). This protocol is designed to identify antagonists for a GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium.

Methodology:

-

Cell Culture:

-

Use a stable cell line expressing the target GPCR (e.g., HEK293-hM1).

-

Plate the cells in a 384-well, black-walled, clear-bottom plate and grow to confluence.

-

-

Dye Loading:

-

Aspirate the culture medium from the wells.

-

Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, to allow for dye loading and de-esterification.

-

-

Compound Addition:

-

Prepare intermediate dilutions of the test compounds in assay buffer.

-

Add the compounds to the cell plate. The final assay concentration is typically 1-10 µM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Detection:

-

Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).

-

Measure the baseline fluorescence for 10-20 seconds.

-

Add a known agonist for the target GPCR at a concentration that elicits an 80% maximal response (EC80).

-

Continue to measure the fluorescence intensity for 2-3 minutes to capture the calcium flux signal.

-

-

Data Analysis:

-

The fluorescence signal is reported as the change in fluorescence (ΔF) over the baseline (F).

-

Determine the percent inhibition of the agonist response for each test compound.

-

Hits are compounds that significantly reduce the agonist-induced calcium signal. These are then subjected to dose-response analysis to determine their potency (IC50).

-

Part 4: Data Summary and Concluding Remarks

The true "mechanism of action" of cyclopropyl 3-thienyl ketone is its role as a powerful enabler in synthetic and medicinal chemistry. Its unique combination of a reactive ketone handle, a bioisosteric thienyl ring, and the pharmacologically advantageous cyclopropyl group makes it a highly valuable starting point for the development of novel therapeutics.

| Structural Moiety | Key Physicochemical Contribution | Common Pharmacological Impact |

| Cyclopropyl Ring | High ring strain, rigidity, enhanced C-H bond strength.[1][3][4] | Increased metabolic stability, enhanced binding potency, conformational restriction.[3][4][5] |

| Ketone Group | Electron-withdrawing, provides a reactive site for nucleophilic attack and condensation.[1] | Serves as a synthetic handle for creating diverse derivatives.[1][2] |

| Thienyl Ring | Aromatic, serves as a bioisostere for a phenyl ring. | Can participate in π-stacking and hydrogen bonding with biological targets. |

By leveraging the principles outlined in this guide, research organizations can strategically employ cyclopropyl 3-thienyl ketone and its derivatives to accelerate drug discovery programs, addressing critical needs in potency, selectivity, and pharmacokinetics. The provided protocols offer a validated starting point for uncovering the latent therapeutic potential within this versatile chemical scaffold.

References

- Vertex AI Search. (2025). cyclopropyl ketone.

- ChemicalBook. (2023). Cyclopropyl Methyl Ketone: properties, applications and safety.

- ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

- MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

- ResearchGate. (n.d.). Representative examples of natural products and bioactive molecules....

- PubMed. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.

- Filo. (2025). Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton...

- ResearchGate. (n.d.). TfOH mediated reaction of 2‐aminoquinolin‐3‐yl cyclopropyl ketone with benzaldehyde.

- PubMed. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones.

Sources

- 1. cyclopropyl ketone [sincerechemicals.com]

- 2. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]

- 8. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Enigmatic Potential of Cyclopropyl 3-Thienyl Ketone: A Technical Guide to an Underexplored Scaffold

For Immediate Release: For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The cyclopropyl ring, with its unique conformational rigidity and electronic properties, and the thienyl moiety, a versatile bioisostere of the phenyl group, are two such motifs that have independently contributed to the development of numerous therapeutic agents.[1][2] The amalgamation of these two entities in cyclopropyl 3-thienyl ketone (CAS No. 113348-25-7) presents a compelling, yet largely unexplored, scaffold for biological investigation.[3] This technical guide aims to provide a comprehensive overview of the potential biological activities of cyclopropyl 3-thienyl ketone, drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR) of related compounds, and prospective avenues for future research. While direct biological data for this specific molecule remains scarce in publicly available literature, this document will serve as a foundational resource for researchers poised to investigate its therapeutic potential.

The Constituent Moieties: A Foundation for Biological Activity

The predicted biological relevance of cyclopropyl 3-thienyl ketone stems from the well-documented pharmacological profiles of its constituent parts: the cyclopropyl ketone and the 3-thienyl group.

The Cyclopropyl Group: A Staple in Medicinal Chemistry

The cyclopropyl group is a small, strained carbocycle that imparts significant and often beneficial changes to the pharmacokinetic and pharmacodynamic properties of a molecule.[4] Its rigid nature can lock a molecule into a bioactive conformation, enhancing binding affinity to biological targets.[5] Furthermore, the cyclopropyl ring is known to be more metabolically stable than larger alkyl groups, a desirable trait in drug development.[5] In numerous approved drugs, the cyclopropyl moiety has been successfully incorporated to enhance potency and metabolic stability.[1][4]

The Thienyl Group: A Versatile Aromatic Surrogate

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is frequently employed in medicinal chemistry as a bioisosteric replacement for a phenyl ring.[2] This substitution can lead to improved potency, altered selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target, potentially leading to enhanced binding affinity.[2] Thiophene-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2]

Postulated Biological Activities of Cyclopropyl 3-Thienyl Ketone

Based on the known activities of related chemical structures, several potential biological activities can be hypothesized for cyclopropyl 3-thienyl ketone. These hypotheses provide a roadmap for future experimental validation.

Potential as an Enzyme Inhibitor

The ketone functionality in conjunction with the adjacent aromatic and cyclopropyl rings suggests that cyclopropyl 3-thienyl ketone could act as an inhibitor of various enzymes. The carbonyl group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The lipophilic nature of the cyclopropyl and thienyl groups could facilitate binding to hydrophobic pockets within enzymes.

Hypothetical Targets and Mechanisms:

-

Kinases: Many kinase inhibitors feature heterocyclic rings that occupy the adenine-binding pocket. The thienyl group of cyclopropyl 3-thienyl ketone could potentially fulfill this role.

-

Proteases: The carbonyl group could interact with active site residues of proteases, such as serine or cysteine, potentially leading to reversible or irreversible inhibition.

-

Histone Deacetylases (HDACs): Some HDAC inhibitors possess a ketone moiety that chelates the zinc ion in the active site.

Potential Anticancer Activity

Numerous compounds containing cyclopropyl and thienyl moieties have exhibited significant anticancer properties.[6][7] The rigid structure of cyclopropyl 3-thienyl ketone could favor binding to anticancer targets such as tubulin or specific signaling proteins involved in cancer cell proliferation.

Potential Mechanisms of Anticancer Action:

-

Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells by interacting with key proteins in the apoptotic cascade.

-

Cell Cycle Arrest: It might interfere with the cell cycle machinery, preventing cancer cells from dividing.

-

Inhibition of Angiogenesis: The molecule could potentially inhibit the formation of new blood vessels that supply tumors with nutrients.

A study on 2-(4-alkoxyphenyl)cyclopropyl hydrazide derivatives, which share the cyclopropyl core, demonstrated moderate in vitro cytostatic effects against several cancer cell lines.[6] Another study on thienyl chalcone derivatives showed significant cytotoxic activity against breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. These findings lend credence to the hypothesis that cyclopropyl 3-thienyl ketone may possess anticancer activity.

Synthesis and Characterization

The synthesis of cyclopropyl 3-thienyl ketone can be approached through several established synthetic methodologies. A common route involves the reaction of a 3-thienyl Grignard or organolithium reagent with cyclopropanecarbonyl chloride or a related activated cyclopropyl carboxylic acid derivative.

Illustrative Synthetic Workflow:

Caption: A potential synthetic route to cyclopropyl 3-thienyl ketone.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activity of cyclopropyl 3-thienyl ketone, a systematic screening approach is recommended. The following are high-level protocols for initial investigations.

General Enzyme Inhibition Assay

Objective: To determine if cyclopropyl 3-thienyl ketone inhibits the activity of a panel of enzymes (e.g., kinases, proteases).

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

-

Compound Preparation: Prepare a stock solution of cyclopropyl 3-thienyl ketone in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Execution: In a microplate, combine the enzyme, a specific concentration of the test compound (or vehicle control), and initiate the reaction by adding the substrate.

-

Detection: Measure the enzyme activity by monitoring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of cyclopropyl 3-thienyl ketone on various cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of cyclopropyl 3-thienyl ketone for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Considerations and Future Directions

Should initial screening reveal promising biological activity for cyclopropyl 3-thienyl ketone, a systematic SAR study would be the logical next step.

Visualization of Potential SAR Exploration:

Caption: Potential avenues for structure-activity relationship studies.

By systematically modifying each component of the cyclopropyl 3-thienyl ketone scaffold, researchers can gain valuable insights into the structural requirements for optimal biological activity.

Conclusion

Cyclopropyl 3-thienyl ketone represents a chemical entity of significant untapped potential. While direct experimental evidence of its biological activity is currently lacking in the public domain, the well-established pharmacological importance of its constituent cyclopropyl and thienyl moieties provides a strong rationale for its investigation as a novel therapeutic agent. This technical guide has outlined the theoretical basis for its potential as an enzyme inhibitor and an anticancer compound, and has provided a framework for its synthesis and biological evaluation. It is our hope that this document will stimulate further research into this enigmatic scaffold, ultimately leading to the discovery of new and effective therapeutic agents. The path forward requires a dedicated and systematic investigation, and the potential rewards for drug discovery are substantial.

References

- PubChem. Cyclopropyl(3-thienyl)methanone. National Center for Biotechnology Information. [Link]

- De, P., Baltas, M., Lamoral-Theys, D., Bruyère, C., Kiss, R., Bedos-Belval, F., & Saffon, N. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry, 18(7), 2474–2481. [Link]

- De, P., Baltas, M., et al. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. ResearchGate. [Link]

- Ornelas, C., et al. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. PubMed. [Link]

- Taha, E. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

- Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

- Singh, M., et al. (2020). Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site. Systematic Reviews in Pharmacy. [Link]

- Al-Warhi, T., et al. (2020). Synthesis, biological evaluation, and molecular modelling of new thienyl chalcone derivatives as potential anticancer agents. Systematic Reviews in Pharmacy, 11(11), 1547-1558. [Link]

- El-Karim, S. S. A., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 39845-39861. [Link]

- Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. ResearchGate. [Link]

- Kaczor, A. A., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6629. [Link]

- Squeo, B., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 27(23), 8345. [Link]

- Ibacache, J. A., et al. (2025). Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. ResearchGate. [Link]

- Al-Omair, M. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4946. [Link]

- Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5625. [Link]

- Gaugaz, F. Z., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227–2232. [Link]

- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

- Chinn, L. J., Salamon, K. W., & Desai, B. N. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103–1107. [Link]

- Meštrović, E. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 3. Cyclopropyl(3-thienyl)methanone | C8H8OS | CID 573770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclopropyl Thienyl Ketones: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural and electronic properties of the cyclopropyl thienyl ketone scaffold have positioned it as a valuable building block in medicinal chemistry and materials science. The fusion of a strained cyclopropane ring with an electron-rich thiophene moiety imparts a distinctive chemical reactivity and conformational rigidity that can be exploited for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of cyclopropyl thienyl ketones, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of the Cyclopropyl Thienyl Ketone Moiety

The incorporation of a cyclopropyl group into molecular scaffolds is a well-established strategy in drug design to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles.[1][2] The three-membered ring introduces conformational constraint, which can lead to a more favorable entropic contribution to binding affinity with biological targets.[2] Furthermore, the unique orbital arrangement of the cyclopropane ring can influence the electronic properties of adjacent functional groups.[1]

When coupled with a thiophene ring, a bioisostere of the benzene ring found in many bioactive compounds, the resulting cyclopropyl thienyl ketone motif presents a compelling scaffold for several reasons:

-

Diverse Biological Activities: The thiophene nucleus is a key component in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

-

Modulation of Physicochemical Properties: The combination of the lipophilic cyclopropyl group and the polarizable thiophene ring allows for fine-tuning of a molecule's solubility, lipophilicity, and membrane permeability.

-

Synthetic Tractability: As will be detailed in this guide, the synthesis of cyclopropyl thienyl ketones can be achieved through established and robust chemical transformations, making this scaffold readily accessible for derivatization and library synthesis.

This guide will delve into the core aspects of cyclopropyl thienyl ketone chemistry, providing the necessary knowledge to effectively utilize this versatile scaffold in research and development endeavors.

Synthesis of Cyclopropyl Thienyl Ketones: Key Methodologies and Protocols

The construction of the cyclopropyl thienyl ketone core can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the cyclopropyl and thienyl rings.

Friedel-Crafts Acylation: A Direct Approach

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, including cyclopropyl thienyl ketones.[3][4] This electrophilic aromatic substitution reaction involves the acylation of a thiophene ring with a cyclopropanecarbonyl derivative, typically in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices: The selection of the Lewis acid is critical to the success of the Friedel-Crafts acylation. Strong Lewis acids like aluminum chloride (AlCl₃) are often employed to activate the acylating agent.[3] However, the reactivity of the thiophene ring and its sensitivity to strong acids necessitate careful control of reaction conditions to prevent polymerization and other side reactions. The choice of solvent is also important; inert solvents such as dichloromethane or carbon disulfide are commonly used.

Experimental Protocol: Synthesis of Cyclopropyl 2-Thienyl Ketone via Friedel-Crafts Acylation

Materials:

-

Thiophene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of thiophene (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure cyclopropyl 2-thienyl ketone.

Corey-Chaykovsky Cyclopropanation: A Versatile Alternative

The Corey-Chaykovsky reaction provides a powerful method for the formation of cyclopropanes from α,β-unsaturated ketones (enones).[5][6][7] This approach is particularly useful for synthesizing substituted cyclopropyl thienyl ketones by first preparing the corresponding thienyl chalcone.

Causality Behind Experimental Choices: The reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base.[8] The choice of the sulfur ylide can influence the stereoselectivity of the cyclopropanation. Dimethylsulfoxonium methylide is a commonly used reagent for this transformation. The base used to generate the ylide, such as sodium hydride or potassium tert-butoxide, must be strong enough to deprotonate the sulfonium salt precursor.

Experimental Protocol: Synthesis of a Substituted Cyclopropyl Thienyl Ketone via Corey-Chaykovsky Reaction

Part A: Synthesis of (E)-1-(Thiophen-2-yl)-3-(phenyl)prop-2-en-1-one (Thienyl Chalcone)

-

To a solution of 2-acetylthiophene (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol, add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into cold water and neutralize with 2 M HCl.

-

Filter the resulting precipitate, wash with water, and dry to obtain the thienyl chalcone.

Part B: Corey-Chaykovsky Cyclopropanation

-

To a solution of trimethylsulfoxonium iodide (1.1 equivalents) in a mixture of THF and DMSO at 0 °C, add sodium hydride (60% dispersion in mineral oil, 3.0 equivalents) portionwise.

-

Stir the mixture at 0 °C until the evolution of hydrogen gas ceases.

-

Add the thienyl chalcone (1.0 equivalent) in several portions to the ylide solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction with a cold aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired cyclopropyl thienyl ketone.[9]

Chemical Reactivity and Structural Features

The chemical reactivity of cyclopropyl thienyl ketones is dominated by the interplay between the strained three-membered ring and the electrophilic ketone carbonyl group, influenced by the electronic nature of the thiophene ring.

Ring-Opening Reactions: A Gateway to Diverse Scaffolds

The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, providing a synthetic entry to a variety of linear and cyclic compounds.[10]

-

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring towards cleavage. The ring opens to form the most stable carbocation intermediate, which can then be trapped by a nucleophile.[10]

-